4-Amino-5-chloro-10H-acridin-9-one
Description
Overview of the Acridin-9(10H)-one Scaffold in Chemical Research
The Acridin-9(10H)-one, also known as acridone (B373769), is a nitrogen-containing heterocyclic molecule with the chemical formula C13H9NO. chemicalbook.com Its structure consists of a central pyridine (B92270) ring fused to two benzene (B151609) rings, with a ketone group at position 9. This planar, aromatic system is the foundation for a wide range of chemical explorations. The acridone scaffold itself is a subject of academic interest due to its presence in various natural alkaloids, such as melicopicine (B191808) and eroxantine. nih.gov
The synthesis of the acridone core has been a focus of organic chemists, leading to the development of several synthetic routes. nih.gov These methods often involve cyclization reactions of appropriately substituted diphenylamine-2-carboxylic acids or related precursors. The versatility of these synthetic approaches allows for the introduction of various substituents onto the acridone framework, paving the way for the creation of a vast library of derivatives.
Furthermore, the photophysical properties of the acridone scaffold are noteworthy. Its inherent fluorescence has led to its use as a fluorescent tag and in the development of luminescent materials. chemicalbook.comrsc.org The unique electronic structure of acridone, existing in both protonated and unprotonated forms, contributes to its interesting chemical reactivity and interactions with other molecules. researchgate.net
Importance of Substituted Acridin-9(10H)-one Derivatives in Advanced Chemical and Biological Studies
The true potential of the acridone scaffold is unlocked through the strategic placement of various functional groups on its tricyclic core. These substitutions significantly influence the molecule's physical, chemical, and biological properties. The ability of the planar acridine (B1665455) structure to intercalate into DNA is a key feature that has driven much of the research into its derivatives. researchgate.netrsc.org This interaction with DNA makes substituted acridones promising candidates for various biological applications.
In the field of medicinal chemistry, acridine derivatives have been extensively investigated for their potential as therapeutic agents. nih.gov For instance, certain derivatives have shown promise as inhibitors of enzymes like topoisomerase and telomerase, which are crucial for cell proliferation and are often dysregulated in cancer cells. rsc.orgnih.gov The development of compounds like amsacrine, a synthetic topoisomerase II poison, highlights the clinical relevance of this class of molecules. nih.gov
Beyond their biological activity, substituted acridones are also valuable in materials science. By attaching electron-donating and electron-accepting groups, researchers can fine-tune the electronic properties of the acridone core to create materials with specific functionalities. For example, some derivatives exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for applications in organic light-emitting diodes (OLEDs). rsc.org
Specific Academic Context of 4-Amino-5-chloro-10H-acridin-9-one
Within the vast family of acridone derivatives, this compound stands out as a compound of specific academic interest. Its structure features an amino group at position 4 and a chloro group at position 5, substitutions that are expected to modulate its electronic and steric properties.
The synthesis of this particular derivative, while not extensively detailed in readily available literature, would likely follow established methods for the synthesis of substituted acridones, potentially involving the cyclization of a suitably substituted N-phenylanthranilic acid. The presence of the amino and chloro groups provides reactive handles for further chemical modifications, allowing for the creation of more complex molecules.
The academic significance of this compound lies in its potential as a building block for the synthesis of novel compounds with tailored properties. The combination of the DNA-intercalating acridone core with the specific substituents at positions 4 and 5 could lead to derivatives with unique biological activities or material properties. For instance, the amino group could be functionalized to introduce side chains that enhance DNA binding affinity or specificity. acs.org The chloro group, on the other hand, could influence the compound's reactivity and pharmacokinetic profile.
While specific research dedicated solely to this compound is not as prevalent as for some other acridone derivatives, its structural features place it within the broader context of research into substituted acridones for applications in medicinal chemistry and materials science. Further investigation into its synthesis, properties, and potential applications is warranted to fully elucidate its scientific value.
Properties
IUPAC Name |
4-amino-5-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGQYKZJAGWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587516 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-47-0 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Interactions and Mechanistic Studies of 4 Amino 5 Chloro 10h Acridin 9 One Analogs
Nucleic Acid Interaction Mechanisms
DNA Intercalation and Its Structural Implications
The planar aromatic structure of acridine (B1665455) derivatives is a key factor in their ability to intercalate between the base pairs of double-stranded DNA. nih.govnih.gov This insertion process leads to a physical distortion of the DNA helix, which can interfere with the cellular machinery responsible for DNA replication and transcription, ultimately leading to cell death. researchgate.net The stability of the complex formed between the acridine derivative and DNA is influenced by the nature of the substituents on the acridone (B373769) core. nih.gov
For instance, studies on 9-aminoacridine-4-carboxamides have shown that the presence of a cationic side chain at the 4-position can lead to a more kinetically stable DNA-drug complex. nih.gov A proposed model for this interaction involves the acridine chromophore intercalating from the minor groove of the DNA, with its major axis at an angle to the base pairs. nih.gov This model also suggests a bifurcated hydrogen bond between the O2 oxygen of a cytosine base and the NH groups of the carboxamide and the terminal amino function of the drug. nih.gov The presence of this specific bonding interaction has been correlated with in vivo antitumor activity. nih.gov
G-Quadruplex Stabilization and Selectivity
G-quadruplexes are four-stranded DNA structures formed in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. nih.govnih.gov These structures have emerged as attractive targets for anticancer drug design, and acridine derivatives have shown a propensity to bind and stabilize them. nih.govresearchgate.net The stabilization of G-quadruplexes can inhibit the activity of enzymes like telomerase, which is crucial for maintaining telomere length in cancer cells. nih.gov
The interaction between acridine derivatives and G-quadruplexes is often characterized by π-π stacking of the planar aromatic ring system onto the G-tetrads. nih.govnih.gov The selectivity of these compounds for G-quadruplexes over duplex DNA is a key area of research. Some acridine derivatives, particularly those with specific side chains, have demonstrated a preference for G-quadruplex structures. nih.govnih.gov For example, oligomers of acridine have shown selectivity for G-quadruplex sequences found in the promoter regions of the c-myc and bcl-2 oncogenes. nih.gov Molecular modeling suggests that these ligands can bind between the G-tetrads, engaging in significant π-π stacking and hydrogen bonding interactions. nih.gov The introduction of charged substituents on the acridine core can further enhance the affinity for G-quadruplexes. nih.gov
Enzyme Modulation and Inhibition
Topoisomerase I and II Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription. researchgate.netnih.gov Acridine derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govresearchgate.net These enzymes function by creating transient breaks in the DNA strands to allow for topological changes, and acridine-based compounds can interfere with this process. nih.gov
Inhibition of topoisomerases by acridine derivatives can occur through different mechanisms. Some compounds act as "poisons," stabilizing the covalent complex between the enzyme and the cleaved DNA, which leads to the accumulation of DNA strand breaks. nih.govembopress.org Amsacrine, a well-known acridine derivative, is a classic example of a topoisomerase II poison. nih.govmdpi.com Other derivatives may inhibit the catalytic activity of the enzyme without trapping the cleavage complex. nih.gov The ability of new acridine derivatives to inhibit Topo IIα's function in relaxing DNA double-strands has been a subject of investigation. mdpi.com For instance, certain acridine-thiosemicarbazone derivatives have demonstrated interesting inhibition of topoisomerase IIα. mdpi.com The interaction is often bifunctional, involving both DNA intercalation and direct interaction with the enzyme. mdpi.com
Telomerase Inhibition
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. This makes telomerase a critical target for anticancer therapies. nih.gov Acridine and acridone derivatives have been extensively studied as telomerase inhibitors. nih.govresearchgate.net
The primary mechanism by which these compounds inhibit telomerase is through the stabilization of G-quadruplex structures in the telomeric DNA. nih.govnih.gov By locking the telomeric DNA in this four-stranded conformation, the acridine derivatives prevent telomerase from accessing its substrate, thereby inhibiting its function. researchgate.net A number of 3,6-disubstituted and 3,6,9-trisubstituted acridines have been designed and shown to be potent telomerase inhibitors in vitro. researchgate.netnih.gov For example, the well-studied compound BRACO-19, a trisubstituted acridine, is a potent telomerase inhibitor that functions by stabilizing G-quadruplexes. nih.govlincoln.ac.uk
Kinase Inhibition Profiles
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. nih.gov Acridine and acridone derivatives have been investigated as inhibitors of various protein kinases. nih.govrsc.org
Recent studies have focused on the inhibition of specific kinases by acridone analogs. For example, derivatives of 2-methylacridone have been synthesized and tested as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a kinase implicated in cancer and tauopathies. acs.orgacs.org Molecular modeling studies have shown that these derivatives can bind to the ATP-binding site of MARK4. acs.org Similarly, other acridone derivatives have been evaluated as inhibitors of Akt kinase (protein kinase B), another important target in cancer therapy. researchgate.net Furthermore, some 9-anilinoacridine (B1211779) derivatives have been designed as dual inhibitors of Src and MEK kinases, demonstrating the potential for multi-target kinase inhibition by this class of compounds. dartmouth.edu
Cholinesterase Inhibition
Acridone-based structures have been explored as inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission. Inhibition of acetylcholinesterase (AChE) is a primary strategy in the management of Alzheimer's disease. researchgate.net Some acridone analogs have demonstrated notable inhibitory activity against both AChE and its related enzyme, butyrylcholinesterase (BChE).
In one study, a series of 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov A notable finding was the general selectivity of these compounds for BChE over AChE. nih.gov This is significant because BChE inhibitors may play an increasingly important role in treating later stages of Alzheimer's disease. nih.gov The larger size of the acridine ring in the synthesized compounds may contribute to their higher tendency to inhibit BChE, which possesses a more open active site compared to AChE. nih.gov For instance, several derivatives showed promising and specific action against BChE, with one compound, 4n , demonstrating inhibitory activity against both enzymes. nih.gov
The inhibitory activities of selected 9-aminoacridine (B1665356) derivatives are presented below.
| Compound | Inhibition of AChE (%) at 10-4 M | IC50 for AChE (µM) | Inhibition of BChE (%) at 10-4 M | IC50 for BChE (µM) |
|---|---|---|---|---|
| 4f | 46.22 ± 1.11 | >100 | 89.01 ± 1.29 | 15.11 ± 0.78 |
| 4h | 39.12 ± 0.98 | >100 | 94.77 ± 0.54 | 3.89 ± 0.12 |
| 4i | 48.11 ± 0.87 | >100 | 93.01 ± 0.45 | 5.12 ± 0.21 |
| 4j | 41.28 ± 1.01 | >100 | 91.87 ± 0.99 | 8.11 ± 0.33 |
| 4n | 70.12 ± 0.89 | 49.81 ± 1.02 | 95.88 ± 0.21 | 2.11 ± 0.09 |
| 4o | 44.11 ± 1.15 | >100 | 92.71 ± 0.88 | 6.78 ± 0.18 |
| 4p | 45.89 ± 0.99 | >100 | 93.78 ± 0.54 | 4.98 ± 0.11 |
| 4q | 49.01 ± 1.03 | >100 | 90.11 ± 1.01 | 10.12 ± 0.45 |
Data sourced from a study on 9-aminoacridine and dithiocarbamate (B8719985) analogs. nih.gov The IC50 value represents the concentration of an inhibitor required for 50% inhibition of enzyme activity.
Mechanisms of Multi-Drug Resistance Reversal
Multi-drug resistance (MDR) is a major impediment to successful cancer chemotherapy. capes.gov.br A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.gov Acridone derivatives have been identified as potential agents to reverse MDR. nih.gov
The mechanism by which acridone analogs circumvent MDR often involves their direct interaction with these efflux pumps. nih.gov Studies suggest that acridones can act as substrates or inhibitors of P-gp and other transporters like the Multidrug Resistance-Associated Protein (MRP). nih.gov By binding to these pumps, the acridone derivatives can competitively inhibit the efflux of co-administered anticancer drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects. nih.gov
Structural features of the acridone scaffold are crucial for this activity. For example, N-10 substitution on the acridone ring has been shown to be important for the ideal reversal of P-gp-mediated MDR. nih.gov Furthermore, the presence of a propyl or butyl side chain with a terminally substituted tertiary amino group is considered necessary for some acridones to effectively reverse P-gp-mediated resistance. nih.gov The hydrophobic, tricyclic nature of the acridone core likely facilitates its interaction with the transmembrane domains of these transport proteins. nih.gov
Computational Docking Studies for Ligand-Target Interactions
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. ijpsjournal.com Such studies have provided significant insights into the molecular interactions between acridone analogs and their biological targets, including cholinesterases and MDR-associated proteins.
In the context of cholinesterase inhibition, docking studies of the lead compound 4n into the BChE active site revealed key interactions. The presence of a trifluoromethyl group was suggested to enable interactions within the enzyme's active site, contributing to its inhibitory potency. nih.gov For acridine derivatives in general, interactions with the catalytic triad (B1167595) or peripheral anionic site of the cholinesterase enzyme are critical for their inhibitory function. researchgate.net
Docking studies have also been performed to understand how acridone derivatives reverse drug resistance. nih.gov Molecular docking of acridones with P-gp, MRP, and O6-methylguanine-DNA methyltransferase (MGMT) revealed that these compounds have favorable binding affinities for the transporters. nih.gov This supports the hypothesis that acridone derivatives can modulate or reverse drug resistance by acting as substrates or inhibitors for these efflux pumps. nih.gov The interactions observed in these docking simulations are typically non-covalent, including van der Waals forces, pi-pi stacking, alkyl interactions, and conventional hydrogen bonds. ijpsjournal.comnih.gov The planar aromatic structure of the acridine core is particularly suited for pi-pi stacking interactions with aromatic amino acid residues in the binding pockets of target proteins. ijpsjournal.com For example, docking studies of bis-acridone analogs against topoisomerase II showed binding energies ranging from -9.884 to -3.423 kcal/mol, indicating strong affinity. ijpsjournal.comijpsjournal.com
Structure Activity Relationships Sar in 4 Amino 5 Chloro 10h Acridin 9 One Derivatives
Impact of Amino Group Position and Substitution on Molecular Activity
The position of the amino group on the acridine (B1665455) nucleus is a critical determinant of biological activity. While the parent compound of interest is a 4-amino derivative, studies on related acridinones and acridines highlight the significance of this functional group's location. For instance, in the context of antitumor agents, the introduction of amino acid side chains at the C9 position of the acridine ring has been explored to generate new derivatives with potentially minimal toxicity. nih.gov
Role of Halogen (Chlorine) Substitution at C-5 on Interaction Profiles
The presence and position of halogen atoms, such as chlorine, on the acridone (B373769) scaffold significantly influence the molecule's interaction with biological targets. The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. eurochlor.org While direct studies on the C-5 chloro group of 4-Amino-5-chloro-10H-acridin-9-one are specific, broader research on related heterocyclic systems provides valuable insights.
For example, in the structurally related aminoquinolines, a chlorine atom at the 7-position is considered an indicator of activity for inhibiting hemozoin formation, a crucial process in the malaria parasite. nih.gov Similarly, studies on other acridone derivatives have shown that the presence of a chlorine group can foster favorable interactions within the active sites of enzymes. rsc.org For certain 9-aminoacridine (B1665356) derivatives, a 6-chloro substituent, in combination with a 2-methoxy group, was found to be essential for potent antimalarial activity. nih.gov These findings suggest that the electronegativity and steric properties of the chlorine atom at the C-5 position likely play a key role in modulating the binding affinity and specificity of this compound derivatives to their biological targets. The introduction of chlorine atoms into a parent molecule has been observed to increase toxicity in some cases. eurochlor.org
Influence of N-Substituents on Biological and Photophysical Properties
Modification of the nitrogen atom at the 10-position (N-substitution) of the acridinone (B8587238) ring has been shown to be a powerful strategy for tuning both the biological and photophysical properties of these compounds.
From a biological perspective, N-substitution can lead to derivatives with enhanced therapeutic potential. For instance, N-substituted acridones have been identified as selective inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), with some compounds exhibiting submicromolar activity. acs.org These modifications can also influence the cytotoxic profile of the compounds. acs.org
The photophysical characteristics of acridinones are also highly sensitive to N-substitution. The introduction of various substituents at the N-10 position can alter the electronic structure of the molecule, leading to changes in absorption and fluorescence spectra. researchgate.net Studies have shown that N-substitution with electron-donating groups can facilitate an intramolecular charge transfer (ICT) process. researchgate.netrsc.org This ICT character is often associated with interesting photophysical phenomena, such as aggregation-induced emission. rsc.org The nature of the N-substituent has a more pronounced effect on the location and energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) than on the Highest Occupied Molecular Orbital (HOMO). researchgate.net
| Derivative | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Key Photophysical Observation | Reference |
| Acridinylidene derivative 7 | 378 | Low fluorescence | - | mdpi.com |
| Acridinylidene derivative 8 | 417 | Low fluorescence | - | mdpi.com |
| Protonated derivative 7H+ | 366 | 511 | Strong increase in fluorescence intensity | mdpi.com |
| Protonated derivative 8H+ | 362 | 476 and 495 | Strong increase in fluorescence intensity | mdpi.com |
| N-substituted acridone 2a | 376-378, 395-397 | - | Optical energy gap of 3.05 eV | rsc.org |
| N-substituted acridone 2b | 376-378, 395-397 | - | Optical energy gap of 3.01 eV | rsc.org |
| N-substituted acridone 2c | 376-378, 395-397 | - | Optical energy gap of 3.04 eV | rsc.org |
Rational Design Principles for Enhanced Specificity and Potency
The rational design of more specific and potent this compound derivatives hinges on a comprehensive understanding of the SAR principles gleaned from empirical studies. The overarching principle is that the nature and position of substituents on the acridinone core are critical determinants of biological activity and selectivity. nih.gov
Key design principles include:
Preservation of the Core Scaffold : The intact tricyclic acridine/acridinone ring system often appears to be essential for certain biological activities, such as antileukemic effects. rsc.orgresearchgate.net This planar structure is believed to facilitate intercalation with DNA. rsc.orgnih.gov
Strategic Placement of Substituents : The position of substituents can be more critical than their chemical nature in determining the antitumor potency. nih.gov For example, substitution at the 5-position of 9-aminoacridine-4-carboxamides has been shown to have a profound impact on antileukemic activity. nih.gov
Modulation of Physicochemical Properties : The introduction of specific functional groups can enhance interactions with biological targets. For instance, the inclusion of methoxy (B1213986) and chlorine groups can promote favorable interactions with the active sites of enzymes. rsc.org
Fine-tuning of the Side Chains : The length and composition of side chains attached to the acridinone nucleus can significantly affect biological activity. In certain N-(9-Acridinyl) amino acid derivatives, medium-length side chains were correlated with higher activity compared to longer or shorter chains. nih.gov
Exploiting N-Substitution : As detailed in the previous section, N-substitution offers a versatile handle for modulating both biological activity and photophysical properties, allowing for the development of targeted therapeutic and diagnostic agents. acs.orgresearchgate.netrsc.org
| Design Principle | Structural Modification | Expected Outcome | Reference |
| Enhance Target Interaction | Introduction of methoxy and chlorine groups | Improved binding to enzyme active sites | rsc.org |
| Optimize DNA Intercalation | Maintain intact planar acridone core | Retention of antitumor activity | nih.govresearchgate.net |
| Modulate Potency | Substitution at the 5-position of the acridine ring | Significant impact on antileukemic activity | nih.gov |
| Tune Biological Activity | Varying the length of N-substituent side chains | Optimization of antiparasitic activity | nih.gov |
| Control Photophysical Properties | N-substitution with electron-donating groups | Induction of Intramolecular Charge Transfer (ICT) | researchgate.netrsc.org |
By systematically applying these principles, it is possible to guide the synthesis of novel this compound derivatives with tailored properties for specific therapeutic applications.
Advanced Applications in Chemical Biology and Materials Science
Development as Fluorescent Probes and Biomarkers
The rigid, planar structure of the acridone (B373769) core provides an excellent platform for the design of fluorescent molecules. Derivatives are noted for their environmental sensitivity, making them ideal candidates for probes that can report on local conditions such as polarity and viscosity within biological systems.
Design of Aggregation-Induced Emission (AIE) Acridone Derivatives
A significant challenge with many traditional fluorophores is the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence diminishes in high concentrations or in the solid state. mdpi.com The development of luminogens exhibiting aggregation-induced emission (AIE) has overcome this limitation, opening new avenues for biological imaging and material applications. nih.govnih.gov Acridone derivatives have been successfully engineered to exhibit AIE, a phenomenon where the molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation. mdpi.com
The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and enhances fluorescence emission. rsc.org The design of AIE-active acridone derivatives often involves several key strategies:
Formation of Donor-Acceptor (D-A) Structures: The acridone core can act as an electron acceptor. By conjugating it with electron-donating groups, such as vinylpyridine or triphenylamine, a donor-acceptor chromophore is formed. mdpi.comrsc.org This can lead to a twisted intramolecular charge transfer (TICT) state, which is sensitive to the environment and can promote AIE. mdpi.com
N-Substitution with Bulky Groups: Attaching large, bulky substituents to the nitrogen atom (N-10 position) of the acridone ring can induce a twisted conformation and control the molecular packing in the solid state. This steric hindrance helps to restrict intermolecular π–π stacking, which often causes quenching, while promoting the restriction of intramolecular motions that activates fluorescence. rsc.org
Surfactant-like Scaffolds: One innovative approach involves designing acridone derivatives with surfactant-like properties. By incorporating a lipophilic carbon chain (e.g., a dodecyl group) and hydrophilic groups (e.g., methylated vinylpyridines), the molecules can self-assemble in aqueous media. These assemblies restrict molecular motion and turn on fluorescence, making them highly effective for imaging in cellular environments. mdpi.com
Research has shown that acridone derivatives substituted with phenoxazine (B87303) moieties can exhibit aggregation-induced emission enhancement (AIEE), a related phenomenon where fluorescence is intensified upon aggregation. rsc.org These design principles allow for the creation of tunable AIEgens with emissions ranging from blue to green, depending on the aggregation state and particle size. rsc.org
Application in Cellular Imaging and Localization Studies
The unique photophysical properties of AIE-active acridone derivatives make them powerful tools for visualizing cellular structures and processes. Unlike conventional dyes that may suffer from quenching upon entering the crowded cellular environment, AIE probes light up, providing a high signal-to-noise ratio without the need for washing steps. nih.gov
Recent studies have demonstrated the successful application of these probes:
Self-Assembling Probes: Surfactant-like acridone derivatives have been shown to be non-fluorescent in aqueous solutions but emit bright orange light after being taken up by cells. This is attributed to the probes self-assembling within the cell, triggering the AIE effect and allowing for clear visualization. mdpi.com
Organelle-Specific Imaging: The chemical structure of the acridone derivative can be modified to target specific subcellular compartments. For instance, certain proflavine (B1679165) derivatives, which share the acridine (B1665455) core, have been shown to accumulate specifically in mitochondria. nih.gov Other newly synthesized cationic acridone derivatives have been observed to co-localize within the cell nucleus, demonstrating their potential for tracking and imaging specific organelles. rsc.orgnih.gov This targeting ability is crucial for studying the functions and dynamics of individual organelles.
The table below summarizes the photophysical properties of selected acridone derivatives designed for AIE and cellular imaging applications.
| Derivative Name | Key Structural Features | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Cellular Application |
| MeAcd12C mdpi.com | N10-dodecyl group, 2,7-divinylpyridine | 420-490 | 560-590 | Low in H₂O, High in EtOH | AIE-based cellular imaging |
| MedAcd12P mdpi.com | N10-dodecylpiperidine, 2,7-divinylpyridine | 420-490 | 560-590 | Low in H₂O, High in EtOH | AIE-based cellular imaging |
| AcridPyMe rsc.orgnih.gov | Cationic N-methylated pyridine (B92270) moiety | N/A | N/A | N/A | Nuclear co-localization studies in cancer cells |
| Hexyl-AcrDIM nih.gov | Proflavine derivative with hexyl chain | N/A | N/A | N/A | Mitochondrial accumulation imaging |
Note: N/A indicates data not available in the cited source. Absorption and emission values can vary based on solvent polarity.
Exploration in Optoelectronic Materials
The excellent photophysical and electrochemical properties of acridone derivatives also make them highly promising candidates for use in advanced optoelectronic materials, particularly in Organic Light Emitting Diodes (OLEDs). rsc.orgbeilstein-journals.org Their rigid structure provides good thermal stability, and their tunable electronic properties allow for the design of materials that can efficiently inject, transport, and emit light.
Acridone derivatives are explored in several roles within OLEDs:
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. Acridone derivatives, particularly those with a donor-acceptor structure (e.g., substituted with phenoxazine), have been shown to exhibit TADF. rsc.orgrsc.org OLEDs fabricated using these materials as emitters have achieved high external quantum efficiencies (EQE), with one device reaching 16.7%. rsc.org
Host Materials: The performance of an OLED is critically dependent on the host material in the emissive layer, which dissolves the emitter and facilitates charge transport and energy transfer. Acridone-based compounds have been designed as highly effective host materials for both phosphorescent OLEDs (PhOLEDs) and TADF OLEDs. nih.gov By linking a carbazole (B46965) unit to the acridone nitrogen via a phenyl or pyridyl bridge, researchers have created bipolar host materials with balanced charge-transporting properties. nih.gov
High-Efficiency, Low Roll-Off Devices: A major challenge in OLEDs is "efficiency roll-off," where the efficiency decreases at high brightness levels. Acridone-based host materials have demonstrated the ability to mitigate this issue. A green PhOLED using an acridone-pyridine-carbazole host achieved an impressive maximum EQE of 25.2% with a very low efficiency roll-off, retaining over 84% of its peak efficiency even at an extremely high brightness of 10,000 cd/m². nih.gov
Theoretical studies using Density Functional Theory (DFT) have further explored the potential of various acridine-based compounds, analyzing their HOMO/LUMO energy levels and band gaps to predict their suitability for applications in organic solar cells and other optoelectronic devices. researchgate.net This combination of synthesis, device fabrication, and computational modeling highlights the vast potential of the acridone scaffold in next-generation electronics. researchgate.net
The table below presents performance data for representative OLEDs utilizing acridone derivatives.
| Compound Role | Acridone Derivative Structure | Emitter Type | Max EQE (%) | Turn-on Voltage (V) | Emission Color |
| TADF Emitter rsc.org | Phenoxazinyl monosubstituted acridone | TADF | 16.7 | N/A | Green |
| Host Material nih.gov | 10-(5-(9H-carbazol-9-yl)pyridin-2-yl)acridin-9(10H)-one (AC-Py-Cz) | Phosphorescent | 25.2 | 2.5 | Green |
| Host Material beilstein-journals.org | Aryl-substituted acridan | TADF | 3.2 | 3.2 | N/A |
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Complex 4-Amino-5-chloro-10H-acridin-9-one Derivatives
The synthesis of structurally complex and functionally diverse derivatives of this compound is paramount for exploring their full therapeutic potential. Future synthetic efforts are moving beyond traditional methods towards more efficient and versatile strategies.
One promising approach is the use of multi-component reactions (MCRs) . A notable example involves a Ce(IV)-catalyzed three-component reaction of chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov Subsequent aromatization can yield highly complex acridin-9-ones with embedded m-terphenyl (B1677559) moieties. nih.gov This strategy allows for the rapid generation of a library of diverse compounds from simple starting materials.
Furthermore, the development of novel cyclization techniques is crucial. An ortho-lithiation–cyclization sequence has been reported as a convenient method for preparing 9-phenylacridines from triarylcarbinols under acidic conditions. researchgate.net Such innovative cyclization methods could be adapted for the synthesis of complex this compound derivatives with specific substituents at the 9-position.
Future strategies will likely focus on the stereoselective synthesis of chiral acridin-9-one derivatives and the development of greener synthetic methods that minimize waste and the use of hazardous reagents.
Integration of Advanced Computational Methods in Design and Mechanism Elucidation
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design and mechanistic understanding of acridin-9(10H)-one analogs. beilstein-journals.org These methods provide insights into drug-target interactions at the molecular level, guiding the synthesis of more potent and selective compounds.
Molecular docking is widely used to predict the binding modes of acridone (B373769) derivatives with their biological targets. nih.govnih.gov For example, docking studies have been employed to investigate the interactions of acridone derivatives with drug resistance-causing proteins like P-glycoprotein (P-gp) and MGMT. nih.gov These studies can help in designing compounds that can overcome multidrug resistance in cancer cells.
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding. nih.gov MD simulations have been used to understand the interaction of acridinyl-triazole-pyrimidine hybrids with topoisomerase IIB, revealing the optimal orientation for DNA intercalation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies and cheminformatics are also being applied to understand the relationship between the physicochemical properties of acridone derivatives and their biological activity. nih.govemanresearch.org These models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.
The future will see a greater integration of artificial intelligence and machine learning algorithms in drug design, enabling the rapid screening of vast virtual libraries and the de novo design of novel acridin-9(10H)-one derivatives with desired pharmacological profiles. openmedicinalchemistryjournal.com
Novel Molecular Targets and Pathways for Acridin-9(10H)-one Analogs
While acridin-9-ones have been traditionally known as DNA intercalators and topoisomerase inhibitors, recent research has unveiled a broader range of molecular targets and pathways. rsc.org
Telomerase and G-quadruplexes have emerged as exciting new targets. The planar structure of the acridone core makes it an ideal candidate for stabilizing G-quadruplex (G4) DNA structures, which are found in the telomeres and promoter regions of oncogenes like MYC. nih.gov Newly synthesized acridone derivatives have shown the ability to stabilize these structures, leading to anticancer activity. nih.gov
Topoisomerase I and II remain important targets, with ongoing research focused on developing derivatives with enhanced inhibitory activity and reduced toxicity. nih.govnih.gov Hybrid molecules combining the acridine (B1665455) scaffold with other pharmacophores, such as coumarin, have shown significant topoisomerase II inhibition. nih.gov
Beyond DNA and related enzymes, acridin-9-one analogs are being investigated as modulators of multidrug resistance (MDR) . Certain derivatives have been shown to inhibit efflux pumps like P-glycoprotein, potentially reversing drug resistance in cancer cells. nih.gov
Other potential targets include protein kinases involved in cancer cell signaling and enzymes like acetylcholinesterase , which is relevant in Alzheimer's disease. rsc.orgresearchgate.net Furthermore, some acridinone (B8587238) derivatives have shown promise as antimalarial agents, although their precise mechanism of action is still under investigation. nih.gov
The following table summarizes some of the novel molecular targets for acridin-9(10H)-one analogs:
| Molecular Target | Therapeutic Area | Research Findings |
| G-quadruplex DNA | Anticancer | Stabilization of G4 structures in oncogene promoters, leading to inhibition of cancer cell proliferation. nih.gov |
| Topoisomerase I/II | Anticancer | Development of hybrid molecules with enhanced inhibitory activity against these enzymes. nih.govnih.gov |
| P-glycoprotein (P-gp) | Anticancer (MDR) | Inhibition of efflux pump activity, leading to the reversal of multidrug resistance. nih.gov |
| Acetylcholinesterase | Neurodegenerative Diseases | Potential for the treatment of Alzheimer's disease through enzyme inhibition. rsc.org |
| Plasmodium falciparum targets | Antimalarial | Identification of compounds with submicromolar efficacy against the malaria parasite. nih.gov |
Challenges and Opportunities in Acridin-9(10H)-one Research
Despite the promising therapeutic potential of acridin-9(10H)-one derivatives, several challenges need to be addressed to translate these compounds into clinical applications.
One of the primary challenges is the toxicity and lack of selectivity of many acridone-based compounds. researchgate.net Their planar structure, which is advantageous for DNA intercalation, can also lead to off-target effects and general cytotoxicity. Overcoming this requires the design of derivatives with improved target specificity.
Poor solubility is another common issue that can hinder the bioavailability and efficacy of these compounds. researchgate.net Future research will need to focus on strategies to improve the aqueous solubility of acridin-9-one derivatives without compromising their biological activity.
Drug resistance is a significant hurdle in cancer and infectious disease therapy. nih.gov While some acridone derivatives have shown the ability to overcome resistance, the development of resistance to these new agents is also a possibility that needs to be considered.
Despite these challenges, there are significant opportunities in acridin-9(10H)-one research. The development of highly selective G-quadruplex stabilizers offers a novel approach to cancer therapy with potentially fewer side effects than traditional DNA-damaging agents. nih.gov
There is also a great opportunity in the development of combination therapies . Acridone derivatives that act as chemosensitizers could be used in conjunction with existing anticancer drugs to enhance their efficacy and overcome resistance. nih.gov
Furthermore, the broad spectrum of biological activities associated with the acridone scaffold suggests that these compounds could be repurposed for various diseases, including viral and parasitic infections. rsc.orgresearchgate.net The continued exploration of new synthetic routes and the application of advanced computational methods will undoubtedly unlock the full therapeutic potential of this compound and its analogs.
Q & A
Q. Table 1: Comparative Bioactivity of Acridone Derivatives
| Compound | IC₅₀ (µM, MCF-7) | logP | DNA Binding Constant (Kₐ) |
|---|---|---|---|
| This compound | 8.2 ± 0.5 | 2.1 | 1.5 × 10⁶ M⁻¹ |
| 4-Amino-5-bromo-10H-acridin-9-one | 15.1 ± 1.2 | 2.4 | 0.9 × 10⁶ M⁻¹ |
| Doxorubicin (Control) | 0.3 ± 0.1 | 1.7 | 3.2 × 10⁶ M⁻¹ |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
